
2-Methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple trichloro and carbamic acid groups, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester typically involves the reaction of 2,2,2-trichloro-1-hydroxyethylamine with 2-methyl-2-propyltrimethylene glycol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (2,2,2-Trichloro-1-hydroxy-ethyl)-carbamic acid ethyl ester
- (2,2,2-Trichloro-1-hydroxy-ethyl)-carbamic acid methyl ester
- (2,2,3-Trichloro-1-hydroxy-butyl)-carbamic acid methyl ester
Uniqueness
Compared to similar compounds, Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester stands out due to its unique combination of trichloro and carbamic acid groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other compounds may not be as effective .
Propiedades
Número CAS |
25648-69-5 |
|---|---|
Fórmula molecular |
C13H20Cl6N2O6 |
Peso molecular |
513.0 g/mol |
Nombre IUPAC |
[2-methyl-2-[(2,2,2-trichloro-1-hydroxyethyl)carbamoyloxymethyl]pentyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |
InChI |
InChI=1S/C13H20Cl6N2O6/c1-3-4-11(2,5-26-9(24)20-7(22)12(14,15)16)6-27-10(25)21-8(23)13(17,18)19/h7-8,22-23H,3-6H2,1-2H3,(H,20,24)(H,21,25) |
Clave InChI |
OMCKLQRQFUWZOA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(COC(=O)NC(C(Cl)(Cl)Cl)O)COC(=O)NC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
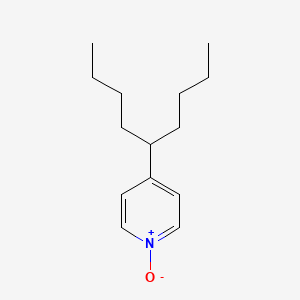
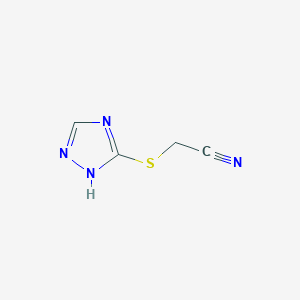
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
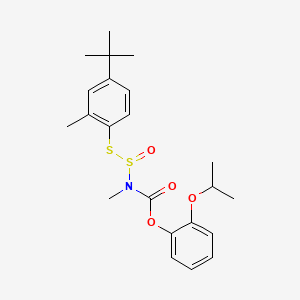
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)
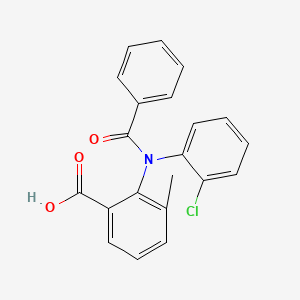

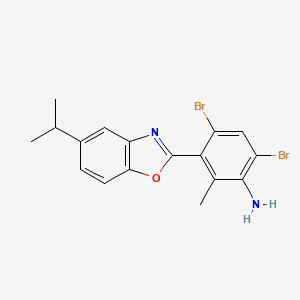
![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
